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Compound of Interest

Compound Name: SM-102

Cat. No.: B3025710

Introduction

SM-102, an ionizable amino lipid, has emerged as a critical component in the formulation of
lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics. While extensively
recognized for its role in MRNA vaccines, such as the Moderna COVID-19 vaccine, its
application is rapidly expanding to the field of gene editing. SM-102's unique pH-dependent
charge allows for efficient encapsulation of genetic material, such as single-guide RNA
(sgRNA) and mRNA encoding Cas9 endonuclease, and facilitates its release into the
cytoplasm following cellular uptake. This document provides detailed application notes and
protocols for utilizing SM-102 in CRISPR-based gene editing research and development.

Principle of SM-102 in LNP-Mediated CRISPR
Delivery

The efficacy of SM-102 in delivering CRISPR-Cas9 systems hinges on its chemical structure.
At an acidic pH, characteristic of the LNP formulation process, SM-102 is positively charged,
enabling it to electrostatically interact with the negatively charged phosphate backbone of
nucleic acids like sgRNA and Cas9 mRNA. This interaction facilitates the encapsulation of the
CRISPR machinery within the LNP.

Upon administration and circulation in the bloodstream (at physiological pH ~7.4), the LNPs
maintain a near-neutral charge, which minimizes non-specific interactions with cells and
enhances stability. Following endocytosis by target cells, the LNPs are trafficked to
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endosomes. The acidic environment of the late endosome protonates SM-102, causing it to
regain its positive charge. This charge reversal is believed to disrupt the endosomal
membrane, leading to the release of the LNP's payload into the cytoplasm, where the CRISPR-
Cas9 system can then translocate to the nucleus to perform gene editing.

Experimental Protocols

Formulation of SM-102 Lipid Nanoparticles for CRISPR-
Cas9 Delivery

This protocol describes the formulation of LNPs encapsulating Cas9 mRNA and sgRNA using a
microfluidic mixing method.

Materials:
e SM-102 (e.g., from Cayman Chemical)
o Helper lipids:
o 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
o Cholesterol
o 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
e Cas9 mRNA
o sgRNA targeting the gene of interest
» Ethanol, 100%
o Citrate buffer (pH 3.0)

o Phosphate-buffered saline (PBS), pH 7.4

Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:
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e Prepare Lipid Stock Solution:

o Dissolve SM-102, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of
50:10:38.5:1.5.

o The total lipid concentration should be between 10-25 mM.
e Prepare Nucleic Acid Solution:

o Dilute Cas9 mRNA and sgRNA in citrate buffer (pH 3.0) to the desired concentration. The
N:P ratio (ratio of moles of nitrogen in the ionizable lipid to moles of phosphate in the
nucleic acid) is a critical parameter to optimize, typically ranging from 3:1 to 6:1.

e Microfluidic Mixing:
o Set up the microfluidic mixing device according to the manufacturer's instructions.

o Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into
another.

o Set the flow rate ratio of the aqueous to alcoholic phase (FRR) typically to 3:1.

o Initiate mixing. The rapid mixing of the two phases leads to the self-assembly of LNPs.
» Dialysis and Concentration:

o Collect the LNP solution.

o Dialyze the LNP suspension against PBS (pH 7.4) for at least 6 hours at 4°C to remove
ethanol and buffer components. Use a dialysis membrane with a molecular weight cutoff
(MWCO) of 10-12 kDa.

o Concentrate the dialyzed LNPs using a centrifugal filter device (e.g., Amicon® Ultra) if

necessary.

e Characterization:
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o Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic
light scattering (DLS).

o Quantify the encapsulation efficiency of the nucleic acids using a fluorescent dye-based
assay (e.g., RiboGreen™ assay).

In Vitro Transfection and Gene Editing Analysis

Materials:

o Target cells (e.g., HEK293T, Hela)

o Complete cell culture medium

e SM-102 LNPs encapsulating Cas9 mRNA and sgRNA
e Phosphate-buffered saline (PBS)

o DNA extraction kit

o PCR primers flanking the target genomic region

e Mismatch cleavage detection assay kit (e.g., T7 Endonuclease | assay) or next-generation
sequencing (NGS) reagents

Procedure:
o Cell Seeding:

o Seed target cells in a multi-well plate at a density that will result in 70-80% confluency at
the time of transfection.

e Transfection:

o

Dilute the SM-102 LNPs to the desired concentration in serum-free medium.

[¢]

Remove the old medium from the cells and add the LNP-containing medium.

Incubate the cells for 4-6 hours at 37°C.

[e]
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o After incubation, add complete medium.

e Genomic DNA Extraction:

o Harvest the cells 48-72 hours post-transfection.

o Extract genomic DNA using a commercial kit according to the manufacturer's instructions.

o Gene Editing Analysis:

o T7 Endonuclease | Assay:

Amplify the target genomic region by PCR using the extracted gDNA as a template.

Denature and re-anneal the PCR products to form heteroduplexes.

Treat the re-annealed products with T7 Endonuclease |, which cleaves mismatched
DNA.

Analyze the cleavage products by gel electrophoresis. The percentage of gene editing
can be estimated from the band intensities.

o Next-Generation Sequencing (NGS):

» For more precise quantification of editing efficiency and analysis of indel patterns,
amplify the target region and perform deep sequencing.

Data Presentation
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Parameter Typical Value
LNP Formulation & Characteristics

Molar Ratio (SM-102:DSPC:Chol:PEG) 50:10:38.5:1.5
N:P Ratio 3:1to 6:1

Flow Rate Ratio (Aqueous:Ethanol) 31

Particle Size (Diameter) 80 - 100 nm
Polydispersity Index (PDI) <0.2
Encapsulation Efficiency > 90%

In Vitro Gene Editing

Cell Line HEK293T

Target Gene

e.g., EMX1, HPRT

LNP Concentration 50 - 500 nM
Gene Editing Efficiency (T7E1) 30 - 70%
Gene Editing Efficiency (NGS) 25 - 65%
Visualizations
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¢ To cite this document: BenchChem. [SM-102 for CRISPR-Based Gene Editing: Application
Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3025710#sm-102-for-gene-editing-applications-with-
crispr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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